molecular formula C10H14FNO2 B8506942 1-(4-Fluorophenoxy)-3-methoxy-propan-2-amine

1-(4-Fluorophenoxy)-3-methoxy-propan-2-amine

Cat. No.: B8506942
M. Wt: 199.22 g/mol
InChI Key: KCUPVXOSUHCIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenoxy)-3-methoxy-propan-2-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-(4-fluorophenoxy)-3-methoxypropan-2-amine

InChI

InChI=1S/C10H14FNO2/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5,9H,6-7,12H2,1H3

InChI Key

KCUPVXOSUHCIJO-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1=CC=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 1-(4-fluorophenoxy)-3-methoxy-propan-2-one (860 mg) in ammonia (7N in MeOH, 14.5 mL) and add molecular sieves (1 g). Stir the mixture at ambient temperature overnight. Cool the reaction to 0° C.; add sodium tetrahydroborate (0.66 g, 17.36 mmol); and stir the mixture at ambient temperature for 2 hours. Filter the mixture through a Celite® plug and rinse with MeOH. Concentrate the collected filtrate; dissolve in DCM; and wash with saturated aqueous NaHCO3 solution. Concentrate the filtrate under reduced pressure. Purify the mixture via SCX column, eluting with 7N NH3/MeOH to give the title compound (680 mg, 78.6%). MS (m/z): 200 (M+1).
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Yield
78.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.